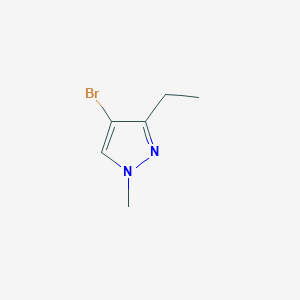

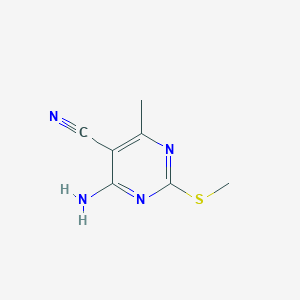

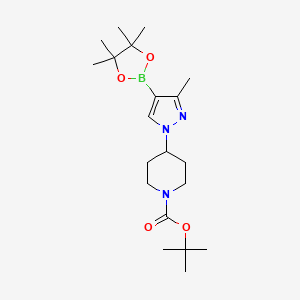

4-bromo-3-ethyl-1-methyl-1H-pyrazole

Overview

Description

“4-Bromo-1-methyl-1H-pyrazole” is a type of halogenated heterocycle . It’s used in chemical synthesis . The empirical formula is C4H5BrN2 and the molecular weight is 161.00 .

Synthesis Analysis

While specific synthesis methods for “4-bromo-3-ethyl-1-methyl-1H-pyrazole” are not available, pyrazole synthesis often involves reactions of hydrazones and α-bromo ketones .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-methyl-1H-pyrazole” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

“4-Bromo-1-methyl-1H-pyrazole” may react with titanium tetrachloride to afford binary adducts .

Physical and Chemical Properties Analysis

“4-Bromo-1-methyl-1H-pyrazole” is a liquid at room temperature. It has a refractive index of 1.531, a boiling point of 185-188 °C/760 mmHg, and a density of 1.558 g/mL at 25 °C .

Scientific Research Applications

Structural Analysis and Tautomerism

- The structures of NH-pyrazoles, including derivatives similar to 4-bromo-3-ethyl-1-methyl-1H-pyrazole, were determined by X-ray crystallography, revealing complex patterns of hydrogen bonds and tautomerism in both the solid state and solution, as demonstrated by 13C and 15N CPMAS NMR spectroscopy (Cornago et al., 2009).

Synthesis Methods

- A novel method for the synthesis of 4H-pyran-4-one derivatives was discussed, highlighting the utility of functionalized heterocycles for creating target organic compounds, which could be applicable to the synthesis and functionalization of pyrazole derivatives (Shahrisa et al., 2000).

Catalytic Applications

- Bulky pyrazole-based ligands were synthesized and used in the synthesis of bis(pyrazolyl)palladium(ii) complexes. These complexes demonstrated catalytic activity in Suzuki–Miyaura cross-coupling reactions, suggesting the potential of this compound derivatives in catalysis (Ocansey et al., 2018).

Material Science Applications

- Coordination polymers constructed from pyrazole derivatives were synthesized, displaying diverse structures and properties. These findings indicate the potential of pyrazole derivatives in the design and development of new materials with specific optical or structural characteristics (Cheng et al., 2017).

Biomedical Applications

- New derivatives of 1,3,4-trisubstituted pyrazole were synthesized and tested against various human cancer cell lines, showing significant activity. This highlights the potential of this compound derivatives in the development of anti-cancer agents (Srour et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

The mechanism of action of pyrazoles can vary widely depending on their specific structure and the functional groups they contain. Some pyrazoles work by interacting with specific enzymes or receptors in the body, altering their function and leading to changes in cellular processes .

The pharmacokinetics of pyrazoles, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors such as the compound’s lipophilicity, water solubility, and chemical stability can influence its bioavailability .

The action of pyrazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Temperature, light, and the presence of other chemicals can also affect the stability and efficacy of the compound .

Properties

IUPAC Name |

4-bromo-3-ethyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLFWBNPLFJESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734960 | |

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61592-32-3 | |

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-ethyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-1,4,8-trioxaspiro[4.5]decane](/img/structure/B1528396.png)

![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)

![tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1528409.png)

![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)

![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)